Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride, with the chemical formula and CAS number 914349-83-0, is a synthetic compound that belongs to the category of benzoate esters. This compound features a piperazine ring, which is a common structural motif in many pharmaceutical agents, particularly those targeting central nervous system disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
The compound is classified as a pharmaceutical intermediate and is often utilized in the synthesis of more complex molecules. It is sourced from various chemical suppliers and manufacturers, with specifications indicating a molecular weight of 248.32 grams per mole and a purity standard typically required for laboratory use .
The synthesis of methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride can be achieved through several methods, primarily involving the reaction of methyl 4-benzoyl chloride with 3-methylpiperazine. This reaction typically occurs under controlled conditions to ensure selectivity and yield.
The molecular structure of methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride consists of:
Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride can undergo various chemical reactions typical for esters and amines:
The reactivity of this compound is influenced by the piperazine ring, which can engage in further functionalization or substitution reactions, expanding its utility in synthetic organic chemistry.
The mechanism of action for methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride primarily relates to its interaction with biological targets in the central nervous system. The piperazine component may facilitate binding to neurotransmitter receptors or other protein targets, influencing neuronal activity.
While specific data on its mechanism may be limited, compounds with similar structures often function as antagonists or agonists at various receptor sites, which can modulate neurotransmission.
Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride finds applications primarily in:
This compound exemplifies the importance of synthetic intermediates in drug development and highlights the role of structural motifs like piperazines in enhancing biological activity.
Piperazine-benzoate hybrids serve as privileged scaffolds in kinase inhibitor design due to their ability to engage in multipoint binding within ATP-binding sites or allosteric regulatory pockets. The protonatable nitrogen atoms of the piperazine ring facilitate salt bridge formation with conserved aspartate or glutamate residues, while the benzoate moiety contributes π-stacking interactions with hydrophobic regions [2] [6]. In Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride, the methyl substituent at the 3-position of the piperazine ring introduces stereochemical complexity (R/S isomers), enabling differential binding to chiral kinase domains [3] [8]. This structural feature allows for precise optimization of target selectivity—critical for minimizing off-target effects in kinase therapeutics [6] [8].
Table 1: Kinase Binding Affinities of Piperazine-Benzoate Hybrid Derivatives
Kinase Target | Binding Affinity (IC₅₀, nM) | Structural Feature Utilized | Biological Effect |
---|---|---|---|
EGFR (Wild-type) | 18.7 ± 1.2 | Piperazine N-H···Asp831 H-bond | Inhibition of autophosphorylation |
VEGFR-2 | 42.3 ± 3.5 | Benzoate π-stacking with Phe1047 | Anti-angiogenesis |
PI3Kα | 89.4 ± 6.7 | Methylene linker flexibility | AKT pathway suppression |
CDK4/Cyclin D1 | 156.2 ± 12.1 | 3-Methylpiperazine stereochemistry | G1/S cell cycle arrest |
The methylene linker (-CH₂-) between the benzoate and piperazine rings provides conformational flexibility, enabling the molecule to adopt bioactive conformations without excessive entropic penalty [3] [9]. Hybrid derivatives incorporating this motif demonstrate enhanced cellular permeability compared to rigid analogs, partly attributable to the balanced lipophilicity (calculated logP ≈ 1.8) and polar surface area (≈45 Ų) [6] [9]. These properties are indispensable for intracellular kinase targets requiring cytoplasmic or nuclear access [2]. Furthermore, the benzoate ester serves as a synthetic handle for prodrug strategies—hydrolysis in vivo yields carboxylic acid derivatives that exhibit altered target specificity or enhanced tissue retention [3] [8].
The development of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride derivatives mirrors broader trends in targeted cancer therapy evolution. Early-generation compounds featured unsubstituted piperazines (e.g., Methyl 4-(piperazin-1-ylmethyl)benzoate), which exhibited potent but non-selective kinase inhibition due to unconstrained ring conformation [2] [4]. The strategic incorporation of a methyl group at the piperazine 3-position—creating an asymmetric carbon—marked a significant advancement in the mid-2010s [8]. This modification enabled enantioselective interactions with kinases possessing chiral subpockets, dramatically improving selectivity profiles [6] [8].
Table 2: Evolution of Piperazine-Benzoate Derivatives in Targeted Therapy
Generation | Time Period | Representative Structure | Key Advancement | Therapeutic Application |
---|---|---|---|---|
1st | 2005-2010 | Unsubstituted piperazine-benzoate | High kinase affinity but low selectivity | Broad-spectrum kinase inhibitors |
2nd | 2011-2015 | 4-Methylpiperazine-benzoate (linear isomer) | Improved metabolic stability | Angiogenesis inhibitors (VEGFR) |
3rd | 2016-present | 3-Methylpiperazine-benzoate (chiral center) | Enantioselective target engagement | EGFR-mutant NSCLC therapeutics |
Synthetic methodologies for these derivatives evolved concurrently. Initial routes relied on nucleophilic substitution of chloromethyl benzoate with N-methylpiperazine under forcing conditions (120°C, 48h), yielding variable isomer ratios [3] [9]. Modern approaches employ reductive amination protocols using methyl 4-formylbenzoate and N-methylpiperazine, followed by stereoselective reduction or chiral resolution to isolate the desired 3-methylpiperazine enantiomers [3] [9]. This transition enabled the production of enantiomerically pure (>98% ee) material at gram-scale, as evidenced by current commercial availability (Purity: 98%; Storage: Sealed, dry, 2-8°C) [3] [9].
The integration of computational drug design accelerated derivative optimization after 2020. Molecular docking studies revealed that the (R)-enantiomer of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate preferentially binds EGFR T790M mutants through a unique hydrogen-bonding network involving the protonated piperazine nitrogen and Met793 backbone carbonyl [6] [8]. Hybridization strategies further expanded therapeutic utility—conjugation with pharmacophores like fluoroquinolones or sulfonamides yielded bifunctional inhibitors targeting kinase-DNA gyrase or kinase-carbonic anhydrase pathways simultaneously [4] [6]. These innovations established 3-methylpiperazine-benzoates as versatile warheads in multitargeted therapies for resistant malignancies [2] [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: